JZL 195

Endocannabinoid system FAAH inhibition MAGL inhibition

Single-enzyme FAAH or MAGL inhibitors cannot replicate the dual endocannabinoid elevation required for many in-vivo behavioral and pain models. JZL 195 is the only well-characterized tool that simultaneously raises both anandamide and 2-AG, delivering THC-like discriminative effects and superior anti-allodynia that single-enzyme inhibitors fail to produce. - Dual FAAH/MAGL inhibition (IC50 2/4 nM; mouse brain IC50 13/19 nM). - Reliable dual endocannabinoid elevation in rats, overcoming JZL184's species-specific 2-AG inconsistency. - Greater analgesic efficacy than URB597 or JZL184 in CFA inflammatory pain, at doses below those causing catalepsy/sedation.

Molecular Formula C24H24ClN3O5
Molecular Weight 469.9 g/mol
Cat. No. B8081988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJZL 195
Molecular FormulaC24H24ClN3O5
Molecular Weight469.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-].Cl
InChIInChI=1S/C24H23N3O5.ClH/c28-24(32-22-11-9-20(10-12-22)27(29)30)26-15-13-25(14-16-26)18-19-5-4-8-23(17-19)31-21-6-2-1-3-7-21;/h1-12,17H,13-16,18H2;1H
InChIKeyVIRFWVJAZODBKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JZL 195: Dual FAAH/MAGL Inhibitor Profile


JZL 195 is a selective dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the primary degradative enzymes for the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively [1]. Originally characterized and reported in 2009, JZL 195 exhibits potent in vitro activity with IC50 values of 2 nM for FAAH and 4 nM for MAGL in biochemical assays [2], and demonstrates near-complete blockade of both enzymes in mouse brain tissue at 100 nM (IC50 values of 13 nM for FAAH and 19 nM for MAGL by competitive activity-based protein profiling) [1]. The compound elevates both AEA and 2-AG levels in vivo and produces cannabinoid CB1 receptor-mediated behavioral effects in rodent models [3].

Why JZL 195 Cannot Be Substituted


Inhibitors targeting either FAAH (e.g., PF-3845, URB597) or MAGL (e.g., JZL184, MJN110) alone cannot replicate the pharmacological profile of JZL 195 due to fundamental differences in endocannabinoid system modulation. Selective FAAH inhibition elevates AEA without affecting 2-AG, while selective MAGL inhibition elevates 2-AG without affecting AEA [1]. JZL 195's simultaneous elevation of both endocannabinoids produces distinct, and in some cases additive, behavioral and physiological outcomes that are not observed with single-enzyme inhibition [2]. For example, in drug discrimination assays, dual FAAH/MAGL blockade with JZL 195 produces THC-like responses, whereas disruption of either FAAH or MAGL alone fails to elicit such effects [3]. Moreover, in inflammatory pain models, the reduction in allodynia produced by JZL 195 exceeds that produced individually by the FAAH inhibitor URB597 or the MAGL inhibitor JZL184 [4]. Substituting a single-enzyme inhibitor for JZL 195 will fundamentally alter the experimental outcome by restricting endocannabinoid elevation to a single pathway, thereby missing synergistic or additive effects that depend on dual pathway activation.

JZL 195 Comparative Evidence


Dual Inhibition Potency in Mouse Brain

In mouse brain membrane proteomes using competitive activity-based protein profiling (ABPP) with the fluorophosphonate-rhodamine (FP-Rh) probe, JZL 195 inhibits both FAAH and MAGL with IC50 values of 13 nM and 19 nM, respectively [1]. This dual activity contrasts with single-enzyme comparators: the selective FAAH inhibitor PF-3845 exhibits an IC50 of 3 nM against FAAH but no activity against MAGL, while the selective MAGL inhibitor JZL184 exhibits an IC50 of 8 nM against MAGL but no activity against FAAH [2].

Endocannabinoid system FAAH inhibition MAGL inhibition Activity-based protein profiling

Enhanced Analgesia in Inflammatory Pain

In the complete Freund's adjuvant (CFA)-induced inflammatory pain model in C57BL/6 mice, JZL 195 produced a greater reduction in mechanical allodynia than either the selective FAAH inhibitor URB597 or the selective MAGL inhibitor JZL184 when administered individually [1]. The study reported that the reduction in allodynia produced by JZL 195 was greater than that produced individually by URB597 and JZL184, with the effect abolished by CB1 receptor antagonist co-application [1].

Inflammatory pain Mechanical allodynia Analgesia CFA model

Therapeutic Window vs CB1 Agonist

In the CFA-induced inflammatory pain model, JZL 195 reduced mechanical allodynia at doses below those that produced observable side effects (catalepsy and sedation), whereas the direct pan-cannabinoid receptor agonist WIN55,212-2 exhibited overlapping dose-response curves for analgesia and side effects [1]. Both compounds reduced mechanical allodynia and thermal hyperalgesia in a dose-dependent manner, but unlike WIN55,212-2, JZL 195 demonstrated a separation between efficacious analgesic doses and doses producing catalepsy and sedation [1].

Therapeutic index Side-effect profile Catalepsy Sedation

THC-Like Drug Discrimination

In drug discrimination assays, dual FAAH/MAGL blockade with JZL 195 produced THC-like responses that were reversed by a CB1 antagonist, whereas disruption of either FAAH or MAGL alone failed to elicit such responses [1]. Specifically, in mice trained to discriminate THC from vehicle, JZL 195 (at doses that elevated both AEA and 2-AG) produced full generalization to the THC cue, while the selective FAAH inhibitor PF-3845 and the selective MAGL inhibitor JZL184 did not generalize [1].

Drug discrimination CB1 receptor agonism THC-like effects Additive pharmacology

2-AG Elevation in Rats vs JZL184

In rats, the selective MAGL inhibitor JZL184 has been reported to produce inconsistent or absent elevation of brain 2-AG levels despite behavioral effects, whereas JZL 195 produces robust and consistent 2-AG elevation alongside AEA elevation in this species [1]. A direct comparative study demonstrated that systemic administration of JZL 195 enhances both endocannabinoid transmission and produces motor suppression in rats, while JZL184's effects on 2-AG levels in rats remain controversial and potentially CB1-independent [1].

Species differences 2-AG elevation Rat models Pharmacokinetics

Divergent Anxiolytic Profile in Stress Models

In a comprehensive comparative behavioral profiling study, JZL 195 failed to produce anxiolytic effects in stress-induced anxiety models, whereas the selective FAAH inhibitor PF-3845 and the selective MAGL inhibitor JZL184 were able to prevent restraint stress-induced anxiety in the light-dark box assay [1]. Additionally, JZL 195 treatment was not able to reverse foot shock-induced anxiety-like behavior in the elevated zero maze or light-dark box. Furthermore, JZL 195 decreased body temperature and increased anxiety-like behavior in the open-field test, effects not observed with PF-3845 or JZL184 [1].

Anxiety Stress Light-dark box Elevated zero maze

JZL 195 Research Applications


Endocannabinoid Crosstalk and Additive Signaling

JZL 195 is the optimal tool for studies requiring simultaneous elevation of both AEA and 2-AG to investigate synergistic or additive endocannabinoid signaling. As demonstrated by the THC-like drug discrimination effect observed only with JZL 195 and not with single-enzyme inhibitors [1], this compound uniquely enables the interrogation of behavioral and physiological processes that depend on concurrent activation of both endocannabinoid pathways. Research exploring endocannabinoid crosstalk in vivo should prioritize JZL 195 over PF-3845 or JZL184.

Inflammatory Pain: Maximal Analgesia and Therapeutic Window

For inflammatory pain studies where analgesic efficacy must be balanced against cannabinoid-like side effects, JZL 195 provides a distinct advantage over both direct CB1 agonists (e.g., WIN55,212-2) and single-enzyme inhibitors (URB597, JZL184). Evidence demonstrates that JZL 195 reduces mechanical allodynia at doses below those producing catalepsy and sedation, and produces greater efficacy than single-enzyme inhibitors in the CFA inflammatory pain model [2]. Researchers should select JZL 195 when experimental endpoints require maximal pain relief via endocannabinoid augmentation with reduced side-effect confounds.

Rat Models: Reliable 2-AG Elevation

When conducting endocannabinoid research in rat models, JZL 195 should be selected over the MAGL-selective inhibitor JZL184 due to the latter's documented inconsistency in elevating brain 2-AG levels in this species [3]. JZL 195 provides robust and reproducible dual endocannabinoid elevation in rats, ensuring that observed behavioral and physiological outcomes reflect true dual pathway inhibition rather than species-specific pharmacokinetic or pharmacodynamic limitations of comparator compounds.

Exclusion: Anxiety and Mood Disorder Research

Procurement of JZL 195 should be explicitly avoided for studies investigating anxiolytic effects of endocannabinoid augmentation. Direct comparative evidence shows that JZL 195 lacks anxiolytic efficacy in stress-induced anxiety models and may even increase anxiety-like behavior in the open-field test, whereas single-enzyme inhibitors PF-3845 and JZL184 demonstrate significant anxiolytic effects [4]. For anxiety research, selective FAAH or MAGL inhibitors are the appropriate tool compounds.

Technical Documentation Hub

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